molecular formula C18H19N3O2 B2853710 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea CAS No. 923095-39-0

1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B2853710
CAS No.: 923095-39-0
M. Wt: 309.369
InChI Key: SSANEVVKIPMUJG-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea is a diaryl urea derivative featuring a 1-ethylindole moiety linked via a urea bridge to a 4-methoxyphenyl group. The 4-methoxyphenyl group is a common motif in bioactive ureas, contributing to π-π stacking interactions and metabolic stability .

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-21-12-16(15-6-4-5-7-17(15)21)20-18(22)19-13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSANEVVKIPMUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 4-methoxyaniline in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of Urea Linkage

The urea group undergoes hydrolysis under acidic or basic conditions, yielding amines and carbamic acid intermediates:

C18H19N3O2+H2O1 Ethyl 1H indol 3 amine+4 Methoxyphenylamine+CO2\text{C}_{18}\text{H}_{19}\text{N}_3\text{O}_2+\text{H}_2\text{O}\rightarrow \text{1 Ethyl 1H indol 3 amine}+\text{4 Methoxyphenylamine}+\text{CO}_2

Conditions Reagents Products
Acidic (HCl, H₂SO₄)Hydrochloric acid, heat1-Ethyl-1H-indol-3-amine, 4-methoxyaniline, CO₂
Basic (NaOH, KOH)Aqueous NaOH, refluxSame as above, with faster degradation kinetics

Key Findings :

  • Hydrolysis rates increase with temperature and ionic strength.

  • The ethyl group on the indole ring slightly reduces hydrolysis susceptibility compared to unsubstituted analogs .

Oxidation Reactions

The indole ring undergoes oxidation, primarily at the C2 and C3 positions:

Reagents Conditions Major Products
KMnO₄Acidic aqueous solutionIndole-2,3-dione (isatin derivative)
CrO₃/H₂SO₄Room temperature3-Oxo-indolecarboxylic acid

Mechanistic Insight :

  • Oxidation preferentially targets the electron-rich indole ring, forming ketone or carboxylic acid derivatives depending on reagent strength .

Electrophilic Substitution on Indole

The indole moiety undergoes substitution at the C5 and C7 positions:

Reaction Type Reagents Products
NitrationHNO₃/H₂SO₄5-Nitro-1-ethyl-1H-indol-3-yl urea derivative
SulfonationSO₃/H₂SO₄7-Sulfo-1-ethyl-1H-indol-3-yl urea derivative

Steric Effects :

  • The ethyl group at N1 sterically hinders substitution at C2, directing electrophiles to C5 and C7 .

Methoxyphenyl Group Modifications

The para-methoxyphenyl group participates in demethylation and aromatic substitution:

Reaction Reagents Products
DemethylationBBr₃, CH₂Cl₂4-Hydroxyphenyl urea derivative
Friedel-Crafts alkylationAlCl₃, alkyl halides4-Alkyl-methoxyphenyl derivatives

Key Observation :

  • Demethylation under mild conditions preserves the urea linkage .

Cyclization Reactions

Under anhydrous conditions with PCl₅, the compound forms a bicyclic structure via intramolecular cyclization:

C18H19N3O2PCl5Indolo 3 2 b quinazolinone derivative\text{C}_{18}\text{H}_{19}\text{N}_3\text{O}_2\xrightarrow{\text{PCl}_5}\text{Indolo 3 2 b quinazolinone derivative}

  • Yield : 62% .

  • Mechanism : Urea linkage acts as a directing group for cyclization .

Cross-Coupling Reactions

Pd-catalyzed Suzuki coupling with aryl boronic acids modifies the methoxyphenyl group:

Catalyst Conditions Product
Pd(PPh₃)₄DMF, 80°C4-Biphenyl-methoxyphenyl urea derivative

Comparative Reactivity Analysis

Compound Key Structural Difference Reactivity Contrast
1-(1H-Indol-3-yl)-3-(4-methoxyphenyl)ureaLacks ethyl substitution on indoleFaster hydrolysis due to reduced steric hindrance
1-(4-Chlorophenyl)-3-indolylureaChlorine substituent on phenylEnhanced electrophilic substitution on phenyl ring

Scientific Research Applications

Chemistry

1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules, particularly in the field of medicinal chemistry.

Biology

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties: Studies show that derivatives related to indole structures demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL.
  • Anticancer Activity: The compound's structure suggests potential interactions with enzymes and receptors involved in cancer progression. Preliminary studies have shown efficacy against various cancer cell lines, indicating its potential as an anticancer agent.

Medicine

Due to its biological activities, this compound is being investigated for its potential use as a pharmaceutical agent. Its ability to interact with specific molecular targets may lead to the development of new therapeutic agents for treating infections and cancer.

Industry

In industrial applications, 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea can be utilized in the development of new materials and chemical processes, particularly those requiring unique chemical properties derived from its indole and urea functionalities.

Case Studies

Several studies have explored the biological activities of related compounds:

Antimicrobial Efficacy

Research has demonstrated that derivatives of indole exhibit significant antimicrobial effects. For example:

  • A study found that certain indole derivatives displayed potent activity against multidrug-resistant bacterial strains, suggesting a promising avenue for developing new antibiotics.

Anticancer Potential

Investigations into indole derivatives have highlighted their anticancer properties:

  • A specific study reported that a closely related compound inhibited growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
Indole Derivative AAntimicrobial0.13
Indole Derivative BAnticancerVaries
1-(1-Ethylindol-3-yl)-3-(4-methoxyphenyl)ureaAntimicrobial/AnticancerTBD

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Pyrrole-Based Urea: 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

  • Structure : Replaces the indole moiety with a 2-(pyrrole-2-carbonyl)phenyl group.
  • Synthesis : Achieved via one-step carbonylation (72% yield) using triphosgene and trimethylamine, or a two-step carbamate intermediate route .
  • Implications : Higher synthetic yield (72% vs. moderate yields for other ureas) suggests efficient methodology for diaryl ureas with electron-rich aromatic groups .

Pyridine-Based Ureas: Compounds 82 and 83

  • Structure : Feature pyridine rings (e.g., 6-(4-methoxyphenyl)-2-methylpyridin-3-yl) instead of indole .
  • Bioactivity : Compound 83 demonstrated antiproliferative activity against MCF-7 breast cancer cells, highlighting the importance of the trifluoromethylphenyl group for potency .
  • Key Differences: Pyridine’s nitrogen atom may engage in hydrogen bonding distinct from indole’s π-system.

Thiadiazole-Furopyrimidin Ureas (Compounds 58–61)

  • Structure : Incorporate furo[2,3-d]pyrimidin-4-ylsulfanyl and thiadiazole groups .
  • Physical Properties : High melting points (251–293°C) and HPLC purity (>96%), indicating thermal stability and synthetic reproducibility .
  • Key Differences : The thiadiazole and furopyrimidin moieties introduce multiple heteroatoms, enhancing solubility in polar solvents compared to the ethylindole-urea.

Physicochemical Properties

  • Stability : The urea linkage’s stability under physiological conditions is critical; substituents like 4-methoxyphenyl may reduce metabolic degradation .

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea is a synthetic compound that combines an indole moiety with a urea functional group, which is known for its diverse biological activities. This article reviews the biological activity of this compound, examining its potential applications in medicinal chemistry, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-(1-ethylindol-3-yl)-3-(4-methoxyphenyl)urea
  • Molecular Formula : C18_{18}H19_{19}N3_{3}O2_{2}
  • Molecular Weight : 309.4 g/mol
  • CAS Number : 923095-39-0

Synthesis

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 4-methoxyaniline in the presence of coupling reagents such as carbodiimide. The reaction is generally conducted in organic solvents like dichloromethane or dimethylformamide under reflux conditions, optimizing for yield and purity .

Antimicrobial Properties

Research indicates that compounds related to indole and urea structures exhibit significant antimicrobial activity. For instance, derivatives of indole have shown high activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL against multidrug-resistant bacterial strains .

Anticancer Activity

Indole derivatives are often studied for their anticancer properties due to their ability to interact with various molecular targets involved in cancer progression. The compound's structure suggests potential interactions with enzymes or receptors that play roles in cell proliferation and apoptosis. Specific studies have highlighted the efficacy of similar compounds against cancer cell lines, indicating a promising avenue for further research .

The mechanism of action for 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea likely involves its interaction with specific biological targets, such as enzymes or receptors. This interaction can lead to inhibition or activation of pathways crucial for microbial survival or cancer cell growth. For example, compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory responses and cancer cell signaling pathways .

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea:

  • Antimicrobial Efficacy :
    • A study evaluated various indole-based compounds and found that those with structural similarities exhibited potent antimicrobial effects, particularly against resistant strains like Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential :
    • Research on indole derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo, suggesting that modifications to the indole structure can enhance anticancer activity .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeMIC (µg/mL)Reference
Indole derivative AAntimicrobial0.13
Indole derivative BAnticancerIC50_{50} = 0.004
Urea-based compound CAnti-inflammatoryNot specified

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